Ponasterone B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19338-77-3 |
|---|---|
Molecular Formula |
C27H44O6 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
PJYYBCXMCWDUAZ-VNHCOKMVSA-N |
SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Ponasterone B
Plant Sources and Phytoecdysteroid Origin
Phytoecdysteroids are plant-synthesized secondary metabolites that are structurally analogous to the steroid hormones of arthropods. mdpi.com Plants are capable of producing a wide array of these compounds, often in much higher quantities than are found in insects. nih.gov The presence of these compounds is believed to offer a chemical defense mechanism against phytophagous insects, causing molting disruptions and other adverse effects in non-adapted predators. nih.gov The biosynthesis of phytoecdysteroids, including Ponasterone B, occurs via the mevalonate (B85504) pathway, starting from acetyl-CoA. researchgate.net These compounds are found across the plant kingdom, including in ferns, gymnosperms, and angiosperms. mdpi.com
Podocarpus Species (e.g., Podocarpus nakaii, Podocarpus macrophyllus)
The genus Podocarpus is a noteworthy source of phytoecdysteroids. The initial discovery of several phytoecdysteroids, named ponasterones, occurred in this genus.
Podocarpus nakaii : This coniferous species, endemic to Taiwan, is the original source from which this compound was first isolated. mdpi.comwikipedia.org In a foundational study, researchers extracted and identified a mixture of active substances from the leaves of P. nakaii, which included Ponasterone A, B, C, and D. rsc.org From 4.8 kg of dried leaves, approximately 50 mg of non-crystalline this compound was obtained. rsc.org
Podocarpus macrophyllus : While direct isolation of this compound from this species is less documented in prominent literature, studies have confirmed the biosynthesis of the closely related Ponasterone A within the plant. nih.gov The metabolic pathways for ecdysteroids often involve sequential hydroxylations, and the presence of Ponasterone A strongly suggests the concurrent or precursor presence of other ponasterones, including this compound.
Other Botanical Families and Genera
Beyond the Podocarpus genus, ecdysteroids are distributed across numerous plant families, though the specific presence of this compound is documented in select groups.
Caryophyllaceae : This family, commonly known as the pink family, is recognized for containing a wide variety of phytoecdysteroids. researchgate.net Certain genera, particularly Silene and Lychnis, are rich sources of these compounds. nih.gov A comprehensive analysis of ecdysteroids within Caryophyllaceae identified the presence of "Ponasterone" in species belonging to the genus Silene. researchgate.net
Vitex Species : The genus Vitex (family Lamiaceae) is another significant source of diverse phytoecdysteroids, and these compounds are considered important chemotaxonomic markers for the genus. researchgate.net While numerous ecdysteroids like 20-hydroxyecdysone (B1671079), ajugasterone C, and turkesterone (B103) have been isolated from various Vitex species, the specific presence of this compound is not as prominently reported as other analogues. researchgate.net
The following table summarizes the occurrence of this compound and related compounds in the discussed plant sources.
| Family | Genus | Species | Compound(s) Found |
| Podocarpaceae | Podocarpus | P. nakaii | Ponasterone A, B, C, D |
| Podocarpaceae | Podocarpus | P. macrophyllus | Ponasterone A (biosynthesized) |
| Caryophyllaceae | Silene | Various species | Ponasterone |
| Lamiaceae | Vitex | Various species | Various ecdysteroids (e.g., 20-hydroxyecdysone, ajugasterone C) |
Occurrence in Non-Plant Organisms
Ecdysteroids are essential hormones in arthropods and are also found in other non-plant organisms, where they can serve hormonal or defensive roles.
Marine Invertebrates (e.g., Bryozoans)
Ecdysteroids are present in various marine invertebrates, playing crucial roles in their physiology.
Bryozoans : These sessile, colonial marine animals have been identified as a source of ponasterones. A study on the Arctic bryozoan Alcyonidium gelatinosum led to the first-time isolation of ponasterones from this phylum, specifically Ponasterone A and a new variant, Ponasterone F. nih.gov The concentration of these compounds was higher than typical hormonal levels, suggesting a potential role as chemical defense molecules against molting predators. nih.gov
Crustaceans : Ecdysteroids are the primary molting hormones in crustaceans. nih.gov While 20-hydroxyecdysone is a key player, Ponasterone A has been identified as a major active ecdysteroid in the hemolymph of crabs such as the blue crab (Callinectes sapidus). nih.gov The presence and high activity of Ponasterone A in crustaceans suggest the potential for related compounds in the metabolic pathway, like this compound, to also be present. Autoradiographic studies using radiolabeled Ponasterone A in the crayfish Procambarus clarkii have shown specific binding sites in the hypodermal tissue, indicating its direct role in the molting process. jst.go.jp
Fungi and Algae
The presence of ecdysteroids extends to microorganisms like fungi and algae, though the diversity and function in these groups are less understood.
Fungi : Ecdysteroids found in fungi are termed mycoecdysteroids. The literature confirms the existence of these compounds in various fungal species, though specific identification of this compound is not widespread. researchgate.net The presence of ecdysteroids in fungi suggests complex ecological interactions, possibly involving defense against fungivorous invertebrates.
Algae : Ecdysteroid-like compounds have also been reported in algae. mdpi.com As with fungi, these findings point to the broad distribution of these steroidal compounds in the biosphere, although detailed profiles of specific ecdysteroids like this compound in different algal species are not extensively documented. nih.gov
Intraspecific and Interspecific Variability in Accumulation
The concentration and composition of phytoecdysteroids, including this compound, can vary significantly both within and between species. This variability is influenced by genetic factors, developmental stage, environmental conditions, and the specific plant part being analyzed.
Intraspecific Variability : Significant differences in phytoecdysteroid levels have been observed among different varieties or accessions of the same species. A study on 15 accessions of spinach (Spinacia oleracea) revealed significant variations in the total phytoecdysteroid content in both seeds and shoots. ashs.orgashs.org For example, phytoecdysteroid levels in shoots ranged from 0.7 to 1.2 µg/mg of dry mass, while in seeds, they ranged from 0.5 to 1.1 µg/mg. ashs.org This genetic variability within a species suggests that phytoecdysteroid accumulation can be manipulated through selective breeding. illinois.edu The distribution within a single plant is also not uniform; in spinach, ecdysteroids are typically biosynthesized in older leaves and then transported to younger, developing parts of the plant. mdpi.comashs.org
Interspecific Variability : The accumulation of phytoecdysteroids also varies greatly between different species. Production and accumulation patterns can differ, allowing the specific profile of these compounds to serve as a chemotaxonomic marker to distinguish between related species. ashs.org For instance, within the family Chenopodiaceae, some species contain very high levels of phytoecdysteroids, while others have only trace amounts or none at all. ashs.org Similarly, within the Caryophyllaceae family, ecdysteroid-containing species are found predominantly in the genera Lychnis and Silene, while being absent in many others. nih.gov This patchy distribution highlights the complex evolutionary history of phytoecdysteroid biosynthesis across the plant kingdom.
The table below illustrates examples of variability in the accumulation of phytoecdysteroids.
| Organism | Level of Variation | Observation |
| Spinacia oleracea (Spinach) | Intraspecific | Phytoecdysteroid levels varied significantly among 15 different accessions in both seeds and shoots. ashs.orgashs.org |
| Spinacia oleracea (Spinach) | Intra-plant | Biosynthesis occurs in older leaves, with translocation to younger leaves, seeds, and flowers. ashs.org |
| Chenopodiaceae Family | Interspecific | Phytoecdysteroid content ranges from very high to undetectable among different species within the family. ashs.org |
| Caryophyllaceae Family | Interspecific | Phytoecdysteroid presence is concentrated in specific genera like Silene and Lychnis, but absent in others. nih.gov |
Isolation and Purification Methodologies for Research Applications
Extraction Techniques from Biological Matrices
The initial step in isolating Ponasterone B is its extraction from biological sources, most notably from plants like Podocarpus nakaii. nih.govrsc.orgplantarchives.orgresearchgate.net The general approach involves the use of organic solvents to draw out the desired compounds from the plant material.
A common method begins with the air-drying of plant parts, which are then subjected to solvent extraction at room temperature using methanol (B129727) or 95% ethanol (B145695). nih.gov This initial extract contains a wide array of plant constituents. To achieve a preliminary separation, the crude extract is often partitioned between aqueous alcohol (typically 70% methanol) and a non-polar solvent like hexane. nih.govmdpi.com This step effectively removes lipids, pigments, and other non-polar impurities, while the more polar phytoecdysteroids, including this compound, remain in the aqueous alcohol phase. nih.govmdpi.com
Another partitioning strategy involves the use of n-butanol and water, where the majority of ecdysteroids will move into the butanol phase. oup.com Conversely, partitioning between water and chloroform (B151607) or dichloromethane (B109758) results in the ecdysteroids remaining in the aqueous phase. mdpi.com For instance, in the initial isolation of ponasterones A, B, C, and D from Podocarpus nakaii, the concentrated ethanol extract was treated with water and then extracted with chloroform to yield a mixture containing ponasterones A and B. rsc.org
Micro-extraction methods have also been developed for screening a large number of plant samples, allowing for the processing of 100–200 samples per day by a single person. mdpi.com These scaled-down procedures are invaluable for initial surveys of plant species to identify potential high-yielding sources of this compound.
Chromatographic Separation Strategies
Following initial extraction and partitioning, the enriched extract undergoes various chromatographic techniques to separate this compound from other closely related ecdysteroids and remaining impurities. nih.gov The polar nature of ecdysteroids presents a challenge, as they must be separated from other polar plant constituents like polyphenolic compounds and chlorophyll. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. nih.gov Reversed-phase (RP) HPLC is the most commonly employed method, typically utilizing a C18 column. mdpi.com The separation is achieved by eluting the sample with a gradient of a polar mobile phase, such as methanol or acetonitrile (B52724) in water. mdpi.com The addition of a small percentage of formic acid to the mobile phase is common to improve peak shape and resolution. nih.govresearchgate.net
For example, the separation of Ponasterone A, a closely related compound, has been achieved using a C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid. researchgate.net The purity of the collected fractions is often verified using a Diode Array Detector (DAD) or by coupling the HPLC system to a mass spectrometer (MS). biophytis.com Normal-phase (NP) HPLC has also been used effectively in some cases for improved separation, employing solvent systems like dichloromethane/isopropyl alcohol/water. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | mdpi.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | nih.govresearchgate.net |
| Detection | UV (e.g., 254 nm), DAD, MS | biophytis.com |
| Flow Rate | Typically 0.3 - 1.5 mL/min | researchgate.netbiophytis.com |
| Temperature | Often controlled, e.g., 30-35 °C | researchgate.netbiophytis.com |
Reverse-Phase Thin-Layer Chromatography (RP-TLC) serves as a complementary technique to normal-phase TLC and is valuable for separating ecdysteroid pairs that are difficult to resolve otherwise. tandfonline.com RP-TLC plates, such as those coated with C18-bonded silica, are suitable for the chromatography of ecdysteroids. capes.gov.br
Methanol-water mixtures are common mobile phases for RP-TLC separation of ecdysteroids. capes.gov.br The choice of the organic modifier in the mobile phase can be optimized to improve selectivity. tandfonline.com For instance, tetrahydrofuran (B95107) has been shown to enhance the separation of certain ecdysteroid pairs. tandfonline.com Detection on RP-TLC plates can be achieved by fluorescence quenching or by spraying with a vanillin-sulphuric acid reagent, which can detect as little as 10⁻⁷ g of an ecdysteroid. capes.gov.br
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC is particularly advantageous for its speed and efficiency in separating structurally similar compounds. shimadzu.com While it has been widely used for chiral separations, its application has expanded to achiral compounds as well. shimadzu.com The addition of a polar organic solvent, or modifier, like methanol to the carbon dioxide mobile phase allows for the analysis of more hydrophilic compounds, including phytoecdysteroids. shimadzu.com SFC has been noted as a technique applicable to the separation of phytoecdysteroids. plantarchives.orgscribd.com
Droplet Counter-Current Chromatography (DCCC) is a preparative liquid-liquid partition chromatography technique that is particularly effective for purifying ecdysteroids from complex mixtures. mdpi.comresearchgate.net It is a non-destructive method where all components of the mixture are eventually eluted. mdpi.com DCCC can handle gram-scale quantities of crude samples, making it suitable for large-scale purification. researchgate.net The separation is based on the partitioning of solutes between a stationary liquid phase and a mobile liquid phase that moves as droplets through the stationary phase. mdpi.comresearchgate.net Although highly effective, DCCC is not as commonly used as other chromatographic techniques due to the requirement for specialized equipment and the often lengthy separation times, which can take several days. mdpi.comresearchgate.net
Purity Assessment and Quality Control in Research Isolates
Ensuring the purity and quality of isolated this compound is paramount for its use in research applications. biopharmaservices.comenago.com A multi-faceted approach is employed to assess the purity and confirm the identity of the final product.
Initial purity is often assessed by HPLC, where a single, sharp peak under various detection wavelengths suggests a high degree of purity. rsc.org The purity of ecdysteroid reference standards is typically determined by RP-HPLC with a Diode Array Detector (DAD), with a purity of >97% being a common requirement for use in creating calibration curves for quantitative analysis. biophytis.com
Further confirmation of the compound's identity and purity is achieved through spectroscopic methods. vulcanchem.comeje.cz High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the molecular formula. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is indispensable for the unambiguous structural elucidation of the isolated compound. mdpi.com Even with small amounts of pure material, sometimes as little as 100 µg, a conclusive structural identification is possible. eje.cz
Structural Elucidation Techniques in Academic Inquiry
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in defining the stereochemistry of Ponasterone B. Early investigations, particularly those by Nakanishi and Koreeda, relied heavily on NMR analysis to differentiate it from its isomers, such as Ponasterone A. columbia.educolumbia.edu
The initial structural work on this compound involved the analysis of its derivatives. Specifically, the ¹H NMR spectrum of this compound triacetate was instrumental in establishing the configuration of the hydroxyl groups in the A-ring of the steroid nucleus. columbia.edu The analysis of the half-band widths of the signals corresponding to the C-2 and C-3 protons in the triacetate derivative provided crucial insights. columbia.edu The observed coupling patterns suggested that one of these protons is in an axial position while the other is equatorial, a key piece of evidence in determining their relative stereochemistry. columbia.educolumbia.edu
While detailed ¹H and ¹³C NMR data tables for the underivatized this compound are not widely available in the surveyed literature, the general approach for ecdysteroids involves assigning all proton and carbon signals to their respective positions in the molecule. vulcanchem.comnih.gov For this compound, this would involve the identification of characteristic signals for the methyl groups, the steroidal framework, and the hydroxylated side chain.
Illustrative Representation of Expected ¹H and ¹³C NMR Data for this compound:
| Atom No. | Expected ¹³C Chemical Shift (ppm) Range | Expected ¹H Chemical Shift (ppm) Range & Multiplicity |
| 1 | 30-40 | 1.5-2.5 (m) |
| 2 | 65-75 | 3.5-4.5 (m) |
| 3 | 65-75 | 3.5-4.5 (m) |
| 4 | 30-40 | 1.5-2.5 (m) |
| 5 | 45-55 | 2.0-3.0 (m) |
| 6 | 200-210 | - |
| 7 | 120-130 | 5.5-6.0 (d) |
| 8 | 140-150 | - |
| 9 | 40-50 | 2.0-3.0 (m) |
| 10 | 35-45 | - |
| 11 | 20-30 | 1.5-2.5 (m) |
| 12 | 30-40 | 1.5-2.5 (m) |
| 13 | 45-55 | - |
| 14 | 80-90 | - |
| 15 | 30-40 | 1.5-2.5 (m) |
| 16 | 20-30 | 1.5-2.5 (m) |
| 17 | 50-60 | 2.0-3.0 (m) |
| 18 | 15-25 | 0.8-1.2 (s) |
| 19 | 20-30 | 1.0-1.5 (s) |
| 20 | 70-80 | - |
| 21 | 20-30 | 1.0-1.5 (s) |
| 22 | 70-80 | 3.0-4.0 (m) |
| 23 | 25-35 | 1.5-2.5 (m) |
| 24 | 35-45 | 1.5-2.5 (m) |
| 25 | 25-35 | 1.5-2.5 (m) |
| 26 | 20-30 | 0.8-1.2 (d) |
| 27 | 20-30 | 0.8-1.2 (d) |
| Note: This table is an illustrative representation based on typical chemical shift ranges for ecdysteroids and is not based on experimentally reported data for this compound. |
Although specific 2D NMR data for this compound is not detailed in the available literature, these techniques are fundamental in the structural elucidation of complex steroids. For closely related compounds like Ponasterone A and F, 2D NMR has been used extensively to confirm their structures. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range correlations between protons and carbons (typically over two to three bonds). This technique would be vital in connecting the different spin systems identified by COSY and in assigning quaternary carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the molecule, such as the cis-fusion of the A/B rings and the orientation of substituents. For instance, in Ponasterone A, ROESY correlations were key to proving the cis-junction of the A/B rings. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) is essential for determining the precise molecular formula of a compound. vulcanchem.com For this compound, its molecular formula has been established as C₂₇H₄₄O₆. vulcanchem.com An HR-MS analysis would yield a highly accurate mass measurement, which can be used to confirm this specific elemental composition, distinguishing it from other compounds with the same nominal mass. Early mass spectral data on the monoacetonide of this compound showed a molecular ion peak at m/e 504, which was a key piece of evidence in confirming the presence of three nuclear hydroxyl groups. columbia.educolumbia.edu
Illustrative HR-MS Data for this compound:
| Ion | Calculated m/z for C₂₇H₄₄O₆Na [M+Na]⁺ |
| [M+Na]⁺ | 487.3030 |
| Note: This table is illustrative. The calculated m/z value is for the sodium adduct of the established molecular formula of this compound. |
Spectroscopic Characterization in Research
The collective application of these spectroscopic methods has been pivotal in the definitive structural characterization of this compound. The foundational research by Nakanishi and Koreeda, through the meticulous interpretation of mass spectrometry and NMR data of this compound and its derivatives, successfully established its unique stereochemistry. columbia.educolumbia.edu They concluded that this compound possesses an atypical 2α,3α-dihydroxy configuration, setting it apart from many other ecdysteroids. columbia.edursc.org This discovery highlighted the structural diversity within the ecdysteroid family and underscored the power of spectroscopic techniques in elucidating such subtle yet significant molecular differences.
Biosynthetic Pathways and Metabolic Transformations
Precursor Utilization in Phytoecdysteroid Biosynthesis
The construction of the complex Ponasterone B molecule begins with simple building blocks, following the general route established for all phytoecdysteroids. This pathway originates with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the plant cell's cytosol. mdpi.comnih.gov
The key steps involve the sequential condensation of isoprene (B109036) units to form sterol precursors. While plants can synthesize sterols de novo, insects must acquire them from their diet, highlighting a fundamental difference in their metabolic capabilities. mdpi.comscialert.net The biosynthetic journey from mevalonic acid to the core sterol structure is a multi-step process. nih.gov In several plant species, cholesterol has been identified as a key intermediate for C27 phytoecdysteroids. csic.es For instance, studies in Taxus baccata have demonstrated the incorporation of radiolabelled mevalonate into both Ponasterone A and ecdysterone. nih.gov In spinach (Spinacia oleracea), lathosterol (B1674540) serves as a crucial precursor for the synthesis of 20-hydroxyecdysone (B1671079). nih.gov Given that this compound is a stereoisomer of Ponasterone A, it fundamentally shares these initial precursors.
Table 1: Key Precursors in Phytoecdysteroid Biosynthesis
| Precursor | Pathway/Role | Organism/System Studied | Reference(s) |
|---|---|---|---|
| Acetyl-CoA | Initial building block | General Plant Biosynthesis | mdpi.comnih.gov |
| Mevalonic Acid (MVA) | Key intermediate in the MVA pathway | General Plant Biosynthesis, Taxus baccata | mdpi.comnih.gov |
| Cholesterol | C27 Sterol Intermediate | Taxus baccata, General Plant Biosynthesis | nih.govcsic.es |
| Lathosterol | Sterol Precursor | Spinacia oleracea (Spinach) | nih.gov |
Comparative Analysis of this compound Metabolism in Different Organisms
The metabolic fate of ponasterones varies significantly between different life forms, reflecting their distinct evolutionary histories and ecological roles.
In Plants: Plants are the primary producers of phytoecdysteroids. nih.govscialert.net In some species, Ponasterone A is not an endpoint but an intermediate. For example, in tissue cultures of the fern Polypodium vulgare, exogenously supplied Ponasterone A is efficiently metabolized into 20-hydroxyecdysone through hydroxylation at the C-25 position. csic.es This indicates that in certain plants, the enzymatic machinery to perform this hydroxylation is active, converting a more lipophilic ecdysteroid into a more polar one.
In Insects: Most insects cannot synthesize the steroid nucleus and rely on dietary sterols. mdpi.com When they ingest plants containing phytoecdysteroids, these compounds can disrupt their molting process. scialert.net Consequently, many insects have evolved detoxification mechanisms. In the silkworm Bombyx mori, injected Ponasterone A is metabolized through hydroxylation to form ecdysterone and inokosterone, as well as through side-chain cleavage to produce poststerone. capes.gov.br In the blowfly Calliphora stygia, Ponasterone A is also converted to other ecdysteroids. rsc.org These metabolic routes are generally considered inactivation pathways.
In Other Arthropods: In a striking example of metabolic divergence, the spider mite Tetranychus urticae utilizes Ponasterone A as its primary molting hormone. tandfonline.com This organism lacks the gene for the C-25 hydroxylase (an enzyme from the phantom gene family) and is therefore unable to convert Ponasterone A into 20-hydroxyecdysone. tandfonline.comtandfonline.com This highlights how a compound that is a metabolic intermediate or a defense chemical in other organisms has been co-opted as a functional hormone.
In Marine Invertebrates: The discovery of Ponasterone A in the Arctic bryozoan Alcyonidium gelatinosum suggests its role as a chemical defense molecule against molting predators. mdpi.com The metabolism in such organisms is less understood but likely geared towards maintaining a defensive chemical shield rather than hormonal regulation.
This comparative view reveals that the metabolism of ponasterones is highly context-dependent, shaped by the organism's own biosynthetic capabilities and its ecological interactions.
Table 3: Comparative Metabolism of Ponasterone A (Precursor to this compound) in Different Organisms
| Organism | Class | Metabolic Fate of Ponasterone A | Putative Function | Reference(s) |
|---|---|---|---|---|
| Polypodium vulgare | Plant (Fern) | Hydroxylated to 20-hydroxyecdysone | Biosynthetic Intermediate | csic.es |
| Bombyx mori | Insect | Hydroxylated and cleaved to other ecdysteroids | Detoxification/Inactivation | capes.gov.br |
| Tetranychus urticae | Arthropod (Mite) | Used directly as the major molting hormone | Hormonal Regulation | tandfonline.comtandfonline.com |
Molecular Mechanisms of Action and Receptor Interactions
Ecdysteroid Receptor (EcR) and Ultraspiracle (USP)/Retinoid X Receptor (RXR) Heterodimer Activation
The functional receptor for ecdysteroids, including Ponasterone B, is a heterodimer composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). researchgate.netnih.gov USP is the insect ortholog of the vertebrate Retinoid X Receptor (RXR). nih.govplos.org This EcR-USP/RXR complex is a ligand-dependent transcription factor, meaning it requires the binding of a hormone, such as this compound, to become active. nih.govresearchgate.net
The formation of the EcR/USP heterodimer is a prerequisite for high-affinity ligand binding. wikipedia.orgpnas.org Once the ligand binds to the EcR subunit of the complex, the heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. nih.govwikipedia.orgsdbonline.org This binding event initiates a cascade of transcriptional activation, leading to the expression of genes that drive the molting process. mdpi.comnih.gov The interaction between EcR and USP is essential, as neither protein alone can effectively bind the hormone or activate transcription. nih.gov
In some experimental systems, particularly in mammalian cells, a chimeric receptor system is utilized where the EcR is paired with the vertebrate RXR. nih.gov This EcR/RXR system is also responsive to ecdysteroids like ponasterone A and is used to create inducible gene expression systems. nih.govgoogle.com
Ligand Binding Domain (LBD) Interactions
The binding of this compound occurs within a specialized pocket in the Ligand Binding Domain (LBD) of the EcR subunit. nih.govresearchgate.netwikipedia.org The LBD is a structurally conserved region in nuclear receptors responsible for recognizing and binding specific ligands. nih.gov The crystal structure of the EcR/USP heterodimer complexed with the ecdysteroid ponasterone A (a close analog of this compound) has revealed key insights into these interactions at an atomic level. nih.govresearchgate.net
The ligand-binding pocket of EcR is adaptable and can accommodate different ligands, leading to variations in the residues involved in ligand recognition. nih.gov Specific amino acid residues within the EcR LBD form a network of hydrogen bonds and hydrophobic interactions with the ponasterone molecule, securing it within the binding pocket. pnas.org For instance, studies on the Choristoneura fumiferana EcR identified several residues within a 3.6 Å radius of the docked 20-hydroxyecdysone (B1671079) (a related ecdysteroid) that are critical for binding. These include interactions with both the side chain and the steroid ring system of the ligand. pnas.org While USP does possess a ligand-binding pocket, its natural ligand is not definitively known, and it is generally considered a silent partner in the heterodimer in terms of ligand-induced activation. plos.orgwikipedia.org
Conformational Changes Induced by this compound Binding
The binding of this compound to the EcR LBD triggers a significant conformational change in the receptor complex. nih.govwikipedia.org This alteration is a hallmark of nuclear receptor activation. A key event in this process is the repositioning of a C-terminal helix of the EcR LBD, known as helix 12 (H12) or the activation function 2 (AF-2) domain. researchgate.net
In the absence of a ligand, the H12 helix is in a more open or antagonist conformation. Upon ligand binding, H12 swings to a new position, effectively capping the ligand-binding pocket and creating a surface for the recruitment of coactivator proteins. researchgate.net These coactivators are essential for the subsequent steps of transcriptional activation, including chromatin remodeling and recruitment of the RNA polymerase II machinery to the promoter of the target gene. This ligand-induced conformational shift stabilizes the entire EcR/USP heterodimer and enhances its affinity for the EcREs on the DNA. pnas.org
Comparative Receptor Affinity and Agonistic Activity
The biological potency of this compound is directly related to its affinity for the EcR and its efficacy in activating the receptor complex.
Potency and Efficacy Relative to 20-Hydroxyecdysone
This compound is recognized as a highly potent ecdysteroid, often exhibiting greater activity than the primary insect molting hormone, 20-hydroxyecdysone (20E). scielo.brscielo.br Studies using insect cell lines have demonstrated that ponasterone A, a closely related compound, is approximately 10 times more potent than 20E in inducing gene expression in both Dipteran (S2 cells) and Lepidopteran (Sf9 cells) cell lines. scielo.brscielo.brresearchgate.net
In a two-hybrid assay using the ecdysone receptor from Daphnia magna, ponasterone A was found to be 559.6 times more potent than 20E in activating the receptor. uit.no Furthermore, ponasterone A induced a 2.5-fold higher increase in luciferase activity compared to the control than 20E, indicating greater efficacy. uit.no Similarly, in a screen for agonists of the Brugia malayi ecdysone receptor, ponasterone A showed a higher level of activity than 20E. nih.gov
The table below summarizes the comparative agonistic activity of ponasterone A and 20-hydroxyecdysone in different insect cell lines.
| Compound | Cell Line | Order | -logEC₅₀ | Potency Relative to 20E |
| Ponasterone A | S2 | Diptera | 5.57 | ~10x higher |
| 20-Hydroxyecdysone | S2 | Diptera | 4.9 | - |
| Ponasterone A | Sf9 | Lepidoptera | 5.27 | ~10x higher |
| 20-Hydroxyecdysone | Sf9 | Lepidoptera | 4.21 | - |
Data sourced from a study on agonist activity in insect cell-based screening systems. scielo.brscielo.br
Kinetics of Receptor Activation and Deactivation
The activation of the ecdysone receptor by this compound leads to a rapid transcriptional response. Upon introduction of the ligand, the EcR/USP complex binds to EcREs and initiates the transcription of target genes. elifesciences.org The kinetics of this process can be observed in real-time using reporter gene systems. For example, in cells engineered with a light-activated form of a steroid receptor ligand, it was shown that activating the receptor increases the frequency of transcriptional bursts, rather than the duration of each burst or the amount of mRNA produced per burst. elifesciences.org
Deactivation of the receptor complex is equally important for the precise temporal control of gene expression. This process is largely driven by the dissociation of the ligand from the receptor's binding pocket. The rate of dissociation will influence how quickly transcription is turned off once the concentration of this compound decreases. The specific on- and off-rates for this compound binding to the EcR complex would determine the precise kinetics of activation and deactivation, but detailed kinetic data for this compound itself is not extensively available in the provided search results. However, the principle of ligand-dependent activation and deactivation is a fundamental aspect of its function. google.com
Downstream Gene Expression Modulation
The activation of the EcR/USP heterodimer by this compound initiates a hierarchical cascade of gene expression. mdpi.comnih.gov The initial or "early" genes activated are typically transcription factors themselves. nih.gov These early response genes, such as E74B and MHR3, are directly regulated by the hormone-receptor complex binding to their EcREs. nih.govpsu.edu
The protein products of these early genes then go on to activate a second wave of "late" genes. mdpi.com This regulatory cascade ensures a coordinated and temporally precise sequence of events necessary for complex biological processes like molting and metamorphosis. nih.gov this compound, by mimicking the natural ecdysteroid pulse, can induce this entire gene expression program. agscientific.com
In experimental settings, the potent ability of ponasterone A (and by extension, this compound) to induce this gene expression cascade has been harnessed to create inducible gene expression systems in various cell types, including mammalian cells. agscientific.combuffalo.eduresearchgate.netpnas.org In these systems, a gene of interest is placed under the control of an EcRE-containing promoter. The addition of ponasterone A allows for the specific and robust induction of the target gene's expression, providing a powerful tool for studying gene function. buffalo.eduresearchgate.net For example, ponasterone A has been used to induce the expression of proteins like GFP-MKK7(3E) to study specific cellular signaling pathways. agscientific.com
Regulation of Ecdysone-Responsive Genes
The binding of a ligand to the ecdysone receptor (EcR) is significantly enhanced by the presence of the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). pnas.org This interaction stabilizes the EcR/USP heterodimer and increases its affinity for ecdysone response elements (EcREs) within the DNA. pnas.org Ponasterone A, a closely related ecdysteroid, has a strong affinity for the EcR. medchemexpress.com This high affinity allows it to effectively regulate gene expression in both cellular and animal models. medchemexpress.com The activated EcR/USP complex, bound by an ecdysteroid like this compound, then recruits coactivator proteins and the general transcription machinery to the promoter regions of target genes, initiating transcription. libretexts.org The specific genes regulated by this complex vary depending on the cell type and developmental stage. pnas.orgehu.eus
Transcriptional Regulation in In Vitro and In Vivo Systems
The ability of this compound and its analogs to regulate transcription has been extensively documented in both laboratory and living organism models.
In Vitro Systems:
In cell culture, ecdysteroids like ponasterone A are potent regulators of gene expression. nih.govpnas.org Ecdysone-inducible systems are frequently used to control the expression of specific genes in mammalian cells. nih.govtandfonline.com In these systems, the presence of an ecdysteroid analog, such as ponasterone A, activates a chimeric ecdysone receptor, which in turn drives the expression of a target gene linked to an ecdysone-responsive promoter. pnas.orgpnas.org For example, ponasterone A has been shown to induce the expression of reporter genes like luciferase in a dose-dependent manner in various cell lines, including CV-1 and SW480. medchemexpress.comtandfonline.com The induction of gene expression can be detected within hours of exposure to the inducer and can reach several hundred-fold activation. nih.govresearchgate.net
Interactive Table: In Vitro Transcriptional Regulation by Ecdysteroids
| Cell Line | Inducer | Reporter Gene | Key Finding |
| CV-1 | Ponasterone A | Luciferase | Showed significant, dose-dependent gene induction activity. medchemexpress.com |
| SW480/VgRXR | Ponasterone A | Luciferase | A tight regulation of gene induction was observed with 2 µM Ponasterone A; the induction was rapid and persistent. tandfonline.com |
| Bigenic Mouse Cells | Ponasterone A | Luciferase | Ponasterone A was a potent and effective inducer of the ecdysone system. nih.gov |
In Vivo Systems:
In living organisms, particularly transgenic mice, ponasterone A has been demonstrated to be an effective regulator of gene expression. nih.govpnas.org By creating transgenic mice that express both a modified ecdysone receptor and a reporter gene under the control of an ecdysone-responsive element, researchers can control gene expression in a specific time and location by administering ponasterone A. nih.govresearchgate.netnih.gov For instance, a single injection of ponasterone A in such mice led to a rapid and robust induction of a luciferase reporter gene, with activity peaking between 9 and 12 hours after administration. nih.govpnas.org This system allows for the controlled study of gene function in the context of a whole organism. nih.gov
Investigation of Other Potential Molecular Targets and Signaling Pathways
While the ecdysone receptor is the primary target of this compound, evidence suggests its effects may extend to other molecular pathways.
Protein Kinase Pathways (e.g., PI3K/Akt Pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular functions, including cell growth, proliferation, and survival. genome.jpnih.gov Some studies have indicated that ecdysteroids, such as muristerone A and ponasterone A, can potentiate the IL-3-dependent activation of the PI3K/Akt pathway in certain cell lines. researchgate.netjle.comnih.gov This suggests that this compound might also influence this pathway, potentially contributing to its biological activities. The activation of Akt can, in turn, phosphorylate various downstream targets, impacting apoptosis, protein synthesis, and cell cycle. genome.jp The PI3K/Akt pathway has also been implicated in the host manipulation by certain viruses in insects. mdpi.com
Modulation of Anti-Apoptotic Protein Expression
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. The expression of anti-apoptotic proteins, such as those in the Bcl-2 family, can inhibit this process. mdpi.com There is evidence to suggest that ecdysteroids can influence the expression of such proteins. For example, treatment with muristerone A has been shown to increase the levels of anti-apoptotic proteins like BCL-XL and Akt in human colon carcinoma cells. researchgate.net The activation of the PI3K/Akt pathway is a known mechanism for promoting cell survival, in part by regulating the expression and activity of pro- and anti-apoptotic genes. nih.gov Therefore, the potential of this compound to modulate the PI3K/Akt pathway suggests it could indirectly influence the expression of anti-apoptotic proteins, thereby contributing to cell survival. nih.govnih.gov
Biological and Physiological Effects in Invertebrate Systems
Developmental Regulation in Arthropods
The influence of Ponasterone B is most pronounced in the developmental regulation of arthropods, where it governs the precise timing and execution of molting and metamorphosis. ekb.egagscientific.com
Molting, or ecdysis, is the process by which an arthropod sheds its exoskeleton to accommodate growth. ekb.egwikipedia.org Ecdysteroids, including this compound, are the primary hormonal triggers for this process. mdpi.comekb.eg The presence of these hormones initiates a complex series of events, including apolysis (the separation of the old cuticle) and the secretion of a new one. uchicago.edu In crustaceans, for instance, Ponasterone A, a closely related compound, is involved in the regulation of embryonic cuticle formation. informaticsjournals.co.in The induction of molting by ecdysterones has been observed in various arthropods, including crustaceans like the crayfish Procambarus sp. uchicago.edu
Metamorphosis, the transformation from a larval to an adult form, is another critical developmental phase under the control of ecdysteroids. agscientific.comwikipedia.orgufv.br In insects, the interplay between ecdysteroids and juvenile hormone (JH) dictates the nature of each molt. ekb.egwikipedia.org High levels of JH in the presence of ecdysteroids result in a larval-larval molt, while a decrease in JH levels at the time of an ecdysteroid peak promotes pupation in holometabolous insects (those with complete metamorphosis). ekb.eg The complete absence of JH during the final ecdysteroid surge leads to the emergence of the adult insect. ekb.egwikipedia.org Phytoecdysteroids, plant-derived analogues like this compound, can disrupt this delicate hormonal balance, often leading to premature or incomplete metamorphosis. oup.comresearchgate.net
Impacts on Invertebrate Growth and Reproduction
The influence of this compound extends beyond developmental transitions to encompass growth and reproductive processes in invertebrates.
Exposure to phytoecdysteroids, including compounds structurally similar to this compound, can significantly impact larval development. In studies on the Indian meal moth, Plodia interpunctella, dietary administration of various phytoecdysteroids led to a decrease in larval weight and induced developmental disruptions. oup.com For example, while some phytoecdysteroids completely inhibited pupation, others like Ponasterone A and Polypodine B induced precocious pupation, albeit with low success rates. oup.com In Drosophila melanogaster, extracts containing phytoecdysteroids caused premature pupation and subsequent mortality, often due to malformations. researchgate.net
The following table summarizes the effects of different phytoecdysteroids on the pupation of Plodia interpunctella.
| Phytoecdysteroid | Maximum Pupation Percentage | Onset of Pupation (days after treatment) |
| Control | 79% | 8 |
| Polypodine B | 43.4% | 2 |
| 20-Hydroxyecdysone (B1671079) | 35% | 4 |
| Ponasterone A | 8% | 2 |
| Makisterone A | 0% | - |
| Data sourced from a study on Plodia interpunctella exposed to a 200 ppm concentration of each phytoecdysteroid in their diet. oup.com |
Ecdysteroids are crucial for reproductive processes in adult female insects, where they mediate the maturation of egg chambers during oogenesis. ekb.eg In adult males, these hormones can play a role in sperm maturation. ekb.eg Disruptions in ecdysteroid signaling, which can be caused by external application of compounds like this compound, can therefore lead to perturbations in fecundity and oogenesis. Non-steroidal ecdysone (B1671078) agonists have been shown to reduce the number of eggs laid by female insects. neliti.com In some invertebrates, environmental stressors that interfere with endocrine function have been linked to a variety of reproductive issues, including reduced fecundity and delayed maturity. psu.edu
Comparative Analysis of Effects Across Different Invertebrate Species
The biological activity of ecdysteroids can vary significantly across different invertebrate species. For instance, while 20-hydroxyecdysone is the major molting hormone in many insects, chelicerates (a group that includes spiders and ticks) are thought to utilize Ponasterone A as their primary molting hormone. nih.gov This difference is attributed to variations in their respective enzymatic pathways. nih.gov
Furthermore, the sensitivity of different insect orders to ecdysteroid analogues can differ. The selectivity of certain non-steroidal ecdysone agonists is based on the varying binding affinities of these compounds to the ecdysone receptors in different insect orders. neliti.com For example, some compounds are highly effective against lepidopteran pests (moths and butterflies) but less so against coleopteran pests (beetles). neliti.com The response to phytoecdysteroids also varies; some insects have evolved effective detoxification mechanisms that allow them to feed on plants containing high levels of these compounds. plantarchives.org
Endocrine Disruption Studies in Non-Target Invertebrates
This compound is a member of the phytoecdysteroid class of compounds, which are plant-derived molecules structurally similar to the molting hormones of insects and other arthropods. mdpi.comwikipedia.org These compounds are believed to function as a plant defense mechanism by acting as feeding deterrents or by disrupting the endocrine systems of phytophagous insects. encyclopedia.pubmdpi.com As potent agonists of the ecdysone receptor (EcR), phytoecdysteroids like this compound can trigger the molting process. encyclopedia.pub While this is a targeted effect in some pest control strategies, it raises concerns about the potential for endocrine disruption in non-target invertebrate species, particularly aquatic arthropods that share conserved hormonal pathways. researchgate.net
Exposure of non-target invertebrates to potent ecdysone agonists can lead to premature and incomplete ecdysis, ultimately resulting in mortality. escholarship.org Research has focused on understanding these effects in key non-target aquatic organisms, such as crustaceans and insects, to evaluate the potential ecological impact.
Effects on Non-Target Crustaceans: The Daphnia magna Model
The water flea, Daphnia magna, is a standard model organism for ecotoxicological studies and has been used to investigate the effects of ecdysone receptor agonists. Studies on Ponasterone A, a potent phytoecdysteroid and isomer of this compound, provide significant insight into these effects. Due to its high affinity for the ecdysone receptor, Ponasterone A has been shown to induce adverse effects in Daphnia magna at concentrations lower than the endogenous molting hormone, 20-hydroxyecdysone. escholarship.orgvliz.be
Key physiological and reproductive effects have been documented. Exposure can lead to a disruption of the normal molt cycle, causing premature death associated with incomplete ecdysis. escholarship.org Furthermore, sublethal effects can manifest as a reduction in reproductive output. escholarship.org At the molecular level, exposure to ecdysteroids like Ponasterone A has been shown to suppress the expression of genes such as vitellogenin (Vtg2), which is involved in reproduction. nih.gov This indicates that the observed reproductive effects are linked to disruption at the gene regulation level. nih.gov
**Table 1: Documented Endocrine Disrupting Effects of Ponasterone A in *Daphnia magna***
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Molting | Premature death associated with incomplete ecdysis. | escholarship.org |
| Survival | Reduced survival time. | escholarship.org |
| Reproduction | Reduced fecundity in the second generation. | escholarship.org |
| Gene Expression | Strong suppression of vitellogenin (Vtg2) mRNA levels. | nih.gov |
| Receptor Activation | Activates the Daphnia EcR/USP receptor complex at low concentrations. | escholarship.org |
Effects on Non-Target Insects: The Chironomus riparius Model
The non-biting midge, Chironomus riparius, is another important indicator species for aquatic toxicology. nih.gov While direct studies on this compound are limited for this species, research into other endocrine-disrupting chemicals (EDCs) that interfere with the ecdysone pathway highlights the potential molecular and developmental impacts. Ecotoxicological studies in C. riparius often assess changes in the expression of key genes involved in the ecdysone signaling cascade as biomarkers for endocrine disruption. nih.gov
These key genes include the ecdysone receptor (EcR), its heterodimerization partner ultraspiracle (usp), and early response genes induced by ecdysteroids, such as E74. nih.gov Alterations in the transcription levels of these genes can indicate interference with the hormonal system. nih.govsemanticscholar.org For example, some chemicals have been shown to cause a significant decrease in EcR expression, suggesting an antagonistic effect on the ecdysone pathway. semanticscholar.org Such disruptions at the molecular level can translate to adverse developmental outcomes, including morphological deformities. nerc.ac.uk
Table 2: Examples of Ecdysone Pathway Gene Expression Changes in Chironomus riparius Larvae Following Exposure to Various Endocrine Disrupting Chemicals (EDCs)
| Chemical Compound | Gene | Transcriptional Response | Reference |
|---|---|---|---|
| Nonylphenol (NP) | EcR | Significant decrease after 24h; increase after 96h. | nih.gov |
| Bis(tributyltin) oxide (TBTO) | EcR | Upregulation after 24h and 96h. | nih.gov |
| Bis(tributyltin) oxide (TBTO) | usp | Upregulation after 24h and 96h. | nih.gov |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | EcR | General inhibition/downregulation with longer exposures. | semanticscholar.org |
Ecological Roles and Chemical Ecology
Plant Defense Mechanisms Against Herbivorous Insects
Plants synthesize phytoecdysteroids, including Ponasterone B, as a defense against phytophagous (plant-eating) insects. scialert.netnih.gov The discovery of this compound, alongside its close structural relatives Ponasterone A and C, in the leaves of plants such as Podocarpus nakaii established its role as a phytoecdysteroid. mdpi.comnih.gov These compounds protect the plant by acting as feeding deterrents or by disrupting the endocrine system of non-adapted herbivorous insects that ingest them. mdpi.comresearchgate.net When an insect consumes plant matter containing these substances, its normal molting and development processes can be severely impaired, leading to adverse effects such as weight loss, developmental failures, and often, mortality. scialert.net The concentration of these compounds can vary significantly between different parts of a plant and may also change based on season and geography. scialert.net
Allelochemical Properties
This compound, as a phytoecdysteroid, is considered an allelochemical—a compound produced by an organism that affects the growth, survival, or reproduction of other species. scialert.netnih.gov The primary allelochemical function of phytoecdysteroids is to interfere with the life cycle of invertebrate predators. mdpi.com They achieve this by mimicking the action of the insects' own molting hormones (ecdysteroids). scialert.net This mimicry can lead to hormonal disruptions and signal toxicity to the feeding insect. nih.gov The presence of phytoecdysteroids can thus render a plant unpalatable or toxic, providing a significant defensive advantage against generalist herbivores that have not evolved specific mechanisms to counteract these effects. docsdrive.com
Anti-Feeding and Growth Disrupting Effects
The ingestion of phytoecdysteroids by susceptible insects typically leads to two primary outcomes: anti-feeding (deterrence) and disruption of growth and development. researchgate.netdocsdrive.com While specific studies detailing the anti-feeding and growth-disrupting effects of this compound are limited, extensive research on its close analogues, such as Ponasterone A, provides insight into its probable mechanisms of action. scialert.netoup.com
When incorporated into the diet of insects, these compounds can cause a range of detrimental effects. oup.com For example, studies on other phytoecdysteroids have shown they can cause premature and unsuccessful molting, the appearance of developmental abnormalities (such as the formation of multiple head capsules), and a significant increase in mortality. scialert.netoup.comnih.gov
Research on various insect species has demonstrated the potent effects of phytoecdysteroids. For instance, a study on the Indian meal moth (Plodia interpunctella) showed that the introduction of phytoecdysteroids into their diet led to decreased larval weight, increased mortality, and major disruptions in development. oup.comnih.gov Similarly, dietary application of Ponasterone A has been shown to induce ecdysial failure and developmental anomalies in the leek-moth (Acrolepiopsis assectella). scialert.netdocsdrive.com These findings support the role of this class of compounds in plant defense. oup.comnih.gov
The table below summarizes the observed effects of various phytoecdysteroids on different insect species, illustrating the typical activities attributed to this class of compounds.
| Phytoecdysteroid | Insect Species | Concentration in Diet | Observed Effects |
| Ponasterone A | Plodia interpunctella | 200 ppm | Decreased larval weight, increased mortality, precocious and inhibited pupation. oup.comnih.gov |
| Ponasterone A | Acrolepiopsis assectella | 25-250 ppm | Ecdysial failure, developmental anomalies, larval mortality. scialert.netdocsdrive.com |
| 20-Hydroxyecdysone (B1671079) | Plodia interpunctella | 200 ppm | Decreased larval weight, increased mortality, precocious pupation. oup.comnih.gov |
| Polypodine B | Plodia interpunctella | 200 ppm | Slight initial weight increase followed by decrease, increased mortality, precocious pupation. oup.com |
| Makisterone A | Plodia interpunctella | 200 ppm | Significant weight loss, complete inhibition of pupation, highest toxicity among tested compounds. oup.comnih.gov |
Role in Invertebrate Chemical Defense Systems
While phytoecdysteroids are primarily associated with plant defense, some marine invertebrates have been found to contain high concentrations of these compounds, suggesting a role in their own chemical defense systems. nih.govmdpi.com For example, the Arctic bryozoan Alcyonidium gelatinosum was found to contain significant quantities of Ponasterone A and a related compound, Ponasterone F. nih.govmdpi.com The concentrations of these ecdysteroids were much higher than what would be expected for hormonal functions, leading researchers to propose that they serve as a defense mechanism to deter molting predators, such as crustaceans. nih.govmdpi.com
However, there is currently no specific research available that documents the presence or defensive function of this compound in any invertebrate species. Its role in this context remains speculative, based on the defensive utility of its analogues found in other organisms. vulcanchem.com
Synthetic and Semi Synthetic Strategies for Academic Research
Total Synthesis Approaches to Ponasterone B and Analogues
The total synthesis of ecdysteroids, including this compound, is a formidable task due to the high density of stereocenters and functional groups within the cholestane (B1235564) framework. Key structural features that any synthetic strategy must address include the cis-fused A/B ring junction, the 7-en-6-one chromophore, the 14α-hydroxy group, and the stereochemically rich side chain. rsc.org While a specific total synthesis of this compound is not prominently reported, the strategies developed for closely related analogues like ecdysone (B1671078) and Ponasterone A provide a clear and applicable blueprint. researchgate.netnih.gov
Synthetic strategies are often convergent, involving the preparation of key building blocks that are later assembled. For instance, the synthesis of various ecdysteroid analogues has utilized previously reported methods for constructing the A-ring (2β,3β-diol), the B/C-ring system (14α-hydroxy-7-en-6-one), and the side chain. researchgate.net The introduction of functional groups, such as hydroxyl and carbonyl groups, into the steroid skeleton is crucial for activity. nih.gov A significant finding in structure-activity relationship studies, which informs synthetic design, is that the A/B-cis ring fusion, characteristic of natural ecdysteroids, confers substantially higher activity than the A/B-trans fusion. The conversion of an A/B-trans ring configuration to the cis configuration can enhance biological activity by approximately 250 times. nih.gov
The synthesis of the side chain is another critical phase. For Ponasterone A, a close analogue of this compound, methods have been developed for the stereoselective synthesis of the (22R)- and (22S)-isomers to probe the impact of side-chain stereochemistry on biological activity. researchgate.net These synthetic efforts underscore the modular nature of ecdysteroid synthesis, where different steroidal cores and side chains can be combined to create a variety of analogues for biological testing.
Semi-Synthetic Derivatization from Precursors (e.g., 20-Hydroxyecdysone)
Given the challenges of total synthesis, semi-synthesis from abundant phytoecdysteroids is a more practical and widely used approach for generating rare analogues. researchgate.netacs.org The most common starting material is 20-hydroxyecdysone (B1671079) (20E), which can be isolated in large quantities from plant sources like Cyanotis arachnoidea. biophytis.comtandfonline.com The conversion of 20E into other ecdysteroids involves targeted chemical transformations of its polyhydroxylated framework. researchgate.net
The numerous hydroxyl groups on the ecdysteroid scaffold present a challenge for site-selective modifications, often requiring sophisticated protective group strategies. researchgate.net To manipulate the side chain of 20E, for instance, a common strategy involves the initial protection of the 2,3-cis-diol, often as an isopropylidene ketal, after first protecting the 20,22-diol with a phenyl boronate which is later removed. rsc.org This allows for the selective activation of the C-22 hydroxyl group for further reactions. rsc.org The table below summarizes various semi-synthetic transformations applied to ecdysteroids.
| Precursor | Reagent(s)/Method | Transformation Type | Product/Analogue Type |
| 20-Hydroxyecdysone | Zn powder, Acetic Acid | Selective Deoxygenation | 14-Deoxyecdysteroids tandfonline.com |
| 20-Hydroxyecdysone | Ac₂O, Pyridine, DMAP | Acetylation / Protection | 2,3,22-Triacetate derivative tandfonline.com |
| 20-Hydroxyecdysone | Hydroxylamine | Oximation | (6E)- and (6Z)-Oxime derivatives researchgate.net |
| 20-Hydroxyecdysone | N-tert-butoxycarbonyl pyrrole-2-aldehyde, Acid catalyst | Condensation | 20,22-O-pyrrole derivative researchgate.net |
| Ecdysteroid Mesylates | Sonication | Deoxygenation / Elimination | Δ²,³-Steroids researchgate.net |
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis offers a powerful and selective alternative to traditional chemical methods for synthesizing and modifying complex molecules like this compound. Enzymes can operate under mild conditions and often obviate the need for protecting groups, leading to more efficient and sustainable processes.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule, such as a steroid. researchgate.net This glycosylation can significantly alter the properties of the aglycone. researchgate.net The baculovirus enzyme ecdysteroid UDP-glucosyltransferase (EGT), for example, specifically conjugates ecdysteroids with glucose from UDP-glucose. microbiologyresearch.orgnih.gov This reaction has been shown to produce glucose-conjugated ecdysone and 20-hydroxyecdysone. eje.cz
The reverse reaction, hydrolysis of a glycoside, can also be a valuable synthetic strategy. A highly efficient biocatalytic approach for producing Ponasterone A has been developed using its naturally abundant precursor, Ponasteroside A (the 3-β-D-glucopyranoside of Ponasterone A). rsc.orgrsc.org A glycosyltransferase, GTBP1, isolated from Bacillus pumilus and expressed in recombinant E. coli, was used to catalyze the hydrolysis of Ponasteroside A to yield Ponasterone A. rsc.orgrsc.org This demonstrates the potential of using GTs for the interconversion of ecdysteroid glycosides and their aglycones, a strategy directly applicable to this compound and its potential glycosides.
The practical implementation of biocatalytic processes requires optimization to achieve high yields and product purity. Several strategies have been successfully applied, particularly in the enzymatic synthesis of Ponasterone A. researchgate.netappliedcatalysts.com
One of the most effective methods is in situ product removal (ISPR). In the enzymatic production of Ponasterone A, a biphasic system using ethyl acetate (B1210297) as an organic phase was established. rsc.orgrsc.org The product, Ponasterone A, preferentially partitions into the organic phase, effectively removing it from the aqueous phase containing the biocatalyst. This shift in equilibrium provides a "driving force" for the reaction, increasing the molar yield from 47.5% in a simple buffer to 92.7% in the biphasic system. rsc.orgrsc.org ISPR also minimizes product and substrate degradation by cellular enzymes. rsc.org
Another common issue is substrate inhibition, where high concentrations of the starting material can inhibit the enzyme's activity. To overcome this, a fed-batch strategy can be employed. By incrementally feeding the substrate into the reactor to maintain a low, optimal concentration, a high final product concentration can be achieved. This method, combined with whole-cell biocatalysis, resulted in a Ponasterone A concentration of 1.30 mg/mL with a total molar yield of 89.8%. rsc.orgrsc.org The table below outlines these and other enhancement strategies.
| Strategy | Principle | Key Benefits |
| In Situ Product Removal (ISPR) | Continuously removes the product from the reaction phase, often using a second, immiscible solvent. | Overcomes equilibrium limitations, reduces product inhibition/degradation, simplifies purification. rsc.orgresearchgate.net |
| Fed-Batch Substrate Addition | Substrate is added incrementally to the bioreactor over time. | Avoids substrate inhibition at high concentrations, allows for higher final product titers. rsc.orgresearchgate.net |
| Whole-Cell Biocatalysis | Uses intact microbial cells expressing the desired enzyme. | Eliminates the need for costly enzyme purification, can improve enzyme stability. acs.org |
| Enzyme Immobilization | The enzyme is physically confined or localized on a solid support. | Facilitates catalyst recovery and reuse, can enhance enzyme stability and operational efficiency. researchgate.net |
| Process Engineering | Optimization of reaction parameters such as pH, temperature, and solvent systems. | Enhances enzyme performance, stability, and overall process productivity. researchgate.netappliedcatalysts.com |
Structure Activity Relationship Sar Studies of Ponasterone B Derivatives
Elucidation of Key Structural Features for Ecdysteroid Receptor Binding
The interaction between an ecdysteroid and its receptor is a highly specific, high-affinity binding event mediated by a network of molecular interactions, primarily hydrogen bonds. kyoto-u.ac.jpgoogle.com The precise spatial arrangement of functional groups on the steroid scaffold is essential for productive binding within the receptor's ligand-binding pocket.
The presence and positioning of hydroxyl (–OH) and carbonyl (C=O) groups on the steroid framework are fundamental for receptor binding. Research on various ecdysteroid analogues has demonstrated that compounds completely lacking these functional groups are biologically inactive. nih.govresearchgate.net Their introduction is a prerequisite for activity.
The 6-keto (C=O) group, a characteristic feature of most active ecdysteroids, plays a significant role. Studies involving the modification of this position have shown that oxidizing the C-6 methylene (B1212753) (CH₂) to a carbonyl group can enhance binding activity by as much as 19-fold. nih.govresearchgate.net Conversely, the reduction of this C-6 keto group to a hydroxyl group leads to a complete loss of activity, underscoring its importance for a proper fit and interaction within the receptor. nih.govresearchgate.net In contrast, the introduction of a hydroxyl group at the C-6 position, regardless of its stereochemistry, results in a significant decrease in receptor binding activity. jst.go.jp
Hydrogen bonding between the ecdysteroid's hydroxyl groups and amino acid residues in the receptor's ligand-binding domain is a major determinant of affinity. kyoto-u.ac.jp For instance, the C-20 hydroxyl group has been identified as critical for high-affinity binding, forming a key hydrogen bond with a conserved tyrosine residue across insect orders. google.com The total number of hydrogen bonds formed correlates with the ligand's potency; Ponasterone A, a potent agonist, can form up to ten hydrogen bonds with the receptor, whereas less active ecdysteroids form fewer. kyoto-u.ac.jp
Synthetic studies have provided dramatic evidence for the importance of this feature. The conversion of an A/B-trans analogue to its corresponding A/B-cis form was shown to enhance receptor binding affinity by approximately 250-fold. nih.govresearchgate.net While some compounds with an A/B-trans (5α) configuration can still exhibit activity, the A/B-cis configuration is demonstrably superior for potent receptor interaction. nih.govjst.go.jp This preference highlights the specific conformational shape required by the ecdysone (B1671078) receptor's binding pocket.
| Structural Modification | Effect on Receptor Binding Activity | Relative Potency Change | Source |
|---|---|---|---|
| Removal of all OH and C=O groups | Loss of activity | Inactive | nih.govresearchgate.net |
| Oxidation of C-6 (CH₂ → C=O) | Enhancement | ~19x Increase | nih.govresearchgate.net |
| Reduction of C-6 (C=O → OH) | Loss of activity | Activity erased | nih.govresearchgate.net |
| Conversion of A/B Ring Junction (trans → cis) | Significant Enhancement | ~250x Increase | nih.govresearchgate.net |
Role of Side Chain Modifications on Biological Activity
The aliphatic side chain attached at C-17 of the steroid core is another critical determinant of biological activity. Its structure, length, and hydroxylation pattern significantly influence receptor binding. Some studies suggest that the structure of the side chain may be even more crucial for hormonal activity than the steroidal core itself. researchgate.net
The hydroxylation pattern on the side chain is particularly important. For example, hydroxyl groups at C-22 have been shown to be important for binding. mdpi.com However, the absence of a hydroxyl group at the C-25 position is a feature shared by several of the most potent ecdysteroid agonists, including Ponasterone A. nih.gov Analogues that lack the side chain entirely, such as Poststerone and Rubrosterone, have been studied to probe its contribution to activity. nih.gov
Stereochemical Influences on Receptor Interaction and Biological Response
The precise three-dimensional arrangement of atoms (stereochemistry) is paramount for the specific "lock-and-key" fit between an ecdysteroid and its receptor. Ponasterone B is itself a stereoisomer of Ponasterone A, differing in the orientation of the hydroxyl groups at the C-2 and C-3 positions (2,3-di-epi-ponasterone A). mdpi.com
The stereochemistry of the side chain hydroxyls is especially critical. A study on synthetic hybrid compounds of castasterone (B119632) and ponasterone A demonstrated the importance of the C-22 hydroxyl's orientation. The (22R)-isomer was found to be approximately 100 times more potent in a receptor binding assay than its corresponding (22S)-isomer. researchgate.net Furthermore, in a functional assay measuring molting hormone effects, the (22R)-isomer was active while the (22S)-isomer was found to be inactive, confirming that only the correct stereoisomer can induce a biological response. researchgate.net
| Compound Isomer | Receptor Binding IC₅₀ (vs Kc cells) | Relative Potency | Molting Hormone Effect | Source |
|---|---|---|---|---|
| (22R)-isomer | 0.30 µM | ~100x more potent | Active | researchgate.net |
| (22S)-isomer | 38.9 µM | - | Inactive | researchgate.net |
Development of this compound Analogues for Research Tools
The high affinity and specificity of ecdysteroids for their receptor have led to the development and use of their analogues as powerful research tools. Potent agonists like Ponasterone A, and by extension its derivatives, are cornerstone components of ecdysone-inducible gene switch systems. nih.govcaymanchem.com These systems allow for the precise temporal and quantitative control of transgene expression in mammalian cells and transgenic animals, as the ecdysone receptor is absent in vertebrates and its ligands are otherwise inert. nih.govresearchgate.net Ponasterone A has been shown to be a potent regulator in these systems, enabling researchers to turn specific genes on and off rapidly for functional genomics and therapeutic research. nih.gov
Furthermore, radiolabeled analogues, such as tritium-labeled Ponasterone A ([³H]PonA), are indispensable for biochemical research. jst.go.jp They are used in competitive binding assays to determine the receptor-binding affinities of newly synthesized compounds, such as potential insecticides or other ecdysteroid receptor ligands. jst.go.jp The synthesis of various ecdysteroid derivatives also serves as a strategy to create compounds with novel biological activities, such as P-glycoprotein inhibitors for cancer research. acs.org
Analytical Methodologies in Ponasterone B Research
Quantitative Analysis Techniques
Precise quantification of Ponasterone B in various matrices is crucial for understanding its physiological roles and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of ecdysteroids, including this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For ecdysteroids, reversed-phase HPLC is commonly used, often with a C18 column. vulcanchem.comnih.gov
The process typically involves extracting the compound from a sample using organic solvents, followed by purification steps to remove interfering substances. vulcanchem.comnih.gov The purified sample is then injected into the HPLC system. Detection is frequently accomplished using an ultraviolet (UV) detector, as ecdysteroids exhibit a characteristic UV absorbance maximum. rsc.org For instance, in the analysis of related compounds like Ponasterone A, UV detection is commonly set around 244 nm. drugfuture.com The concentration of the compound is determined by comparing the peak area in the sample's chromatogram to a calibration curve generated from standards of known concentrations. rsc.orgnih.gov The stability of the analytical method is often assessed by running multiple analyses over time to ensure the consistency of the results. nih.gov
Methodological parameters such as the choice of column, mobile phase composition (e.g., methanol (B129727)/water mixtures), flow rate, and column temperature are optimized to achieve the best separation and quantification. rsc.orgnih.govresearchgate.net For example, a study on Ponasterone A utilized an ODS-BP column with a mobile phase of methanol/water (60:40, v/v) at a flow rate of 1.0 mL/min and a column temperature of 25°C. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of volatile and semi-volatile organic compounds. lucideon.com While less common than HPLC for ecdysteroids due to their low volatility, GC-MS can be employed after derivatization to increase their volatility. This method provides both qualitative and quantitative information. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectral data for each component, allowing for precise identification and quantification. lucideon.comumw.edu.pl In the broader context of ecdysteroid analysis, GC-MS is particularly useful for identifying unknown components in complex mixtures. researchgate.net
Immunoassays for Ecdysteroid Detection and Quantification
Immunoassays are highly sensitive methods used for the detection and quantification of ecdysteroids. These assays are based on the specific binding of an antibody to its target antigen (in this case, an ecdysteroid). The two main types are Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (EIA).
Historically, RIA was a predominant method for measuring ecdysteroids. nih.govresearchgate.net However, due to the requirement for radiolabeled materials, EIAs have become a more common and safer alternative. nih.gov In a competitive EIA, a known amount of enzyme-labeled ecdysteroid competes with the unlabeled ecdysteroid in the sample for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of the ecdysteroid in the sample. eje.cz
The specificity of the antiserum used is a critical factor in these assays. Some antisera are highly specific for a particular ecdysteroid, while others may show cross-reactivity with several related compounds. nih.goveje.cz For example, studies have developed antisera with varying specificities to ecdysone (B1671078), 20-hydroxyecdysone (B1671079), and other derivatives. eje.cz The sensitivity of these assays allows for the detection of ecdysteroids at very low concentrations, often in the picogram range. nih.gov Immunoassays have been used to identify Ponasterone A in crustaceans, demonstrating their utility in detecting specific ecdysteroids in biological samples. nih.gov
Bioanalytical Assays for Receptor Activation and Functional Studies
To understand the biological function of this compound, particularly its ability to activate the ecdysone receptor (EcR), various bioanalytical assays are employed. These assays measure the functional outcome of the ligand-receptor interaction.
Cell-Based Reporter Assays (e.g., Luciferase Assays)
Cell-based reporter assays are a powerful tool to quantify the activation of the ecdysone receptor by ligands like this compound. bio-connect.nl In these assays, mammalian or yeast cells are genetically engineered to express the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP). pnas.orgnih.gov These cells also contain a reporter gene, such as luciferase, under the control of an ecdysone-responsive promoter. tandfonline.comnih.gov
When a ligand like Ponasterone A binds to the EcR/USP complex, it induces a conformational change that allows the complex to bind to the promoter and activate the transcription of the luciferase gene. tandfonline.com The amount of light produced by the luciferase enzyme is then measured and is directly proportional to the level of receptor activation. bio-connect.nltandfonline.com These assays are highly sensitive and can be used to determine the potency of different ecdysteroids by generating dose-response curves. tandfonline.comtandfonline.comnih.gov For example, luciferase assays have been used to demonstrate the potent induction of gene expression by Ponasterone A in a dose-dependent manner. tandfonline.comtandfonline.com
| Inducer | Concentration | Fold Induction (approx.) | Cell Line | Reference |
|---|---|---|---|---|
| Ponasterone A | 1 µM | Up to 600-fold | Engineered Mammalian Cells | nih.gov |
| Ponasterone A | 2 µM | ~200-fold after 8 hours | SW480/VgRXR | tandfonline.com |
| Ponasterone A | 10 µM | ~600-fold | CHO-K1 (stably transformed) | tandfonline.com |
In Vitro Binding Assays
In vitro binding assays directly measure the affinity of a ligand for its receptor. These assays typically use radiolabeled ligands, such as [³H]ponasterone A, and purified or in vitro-translated receptor proteins. researchgate.netresearchgate.netnih.gov The principle is to measure the amount of radiolabeled ligand that binds to the receptor in the presence and absence of a competing unlabeled ligand (like this compound).
The binding affinity is often expressed as the dissociation constant (Kd) or the concentration that inhibits 50% of the specific binding (IC50). A lower Kd or IC50 value indicates a higher binding affinity. researchgate.netnih.gov Studies have shown that the presence of the heterodimer partner USP dramatically increases the binding affinity of ecdysteroids to the EcR. nih.govuni-ulm.de For example, the Kd of Ponasterone A for the EcR from Chilo suppressalis was found to be 1.2 nM in the presence of USP, a significant increase in affinity compared to the EcR alone. nih.gov
Competition binding assays are also used to compare the binding affinities of different compounds. In these experiments, a constant concentration of radiolabeled ligand is incubated with the receptor and varying concentrations of an unlabeled competitor. The ability of the competitor to displace the radiolabeled ligand is a measure of its own binding affinity. researchgate.net
| Compound | Receptor Complex | Assay Type | Binding Affinity (IC50/Kd) | Reference |
|---|---|---|---|---|
| Ponasterone A | AhEcRB1_S/AhUSP1 | Competition Assay | IC50 = 13.1 nM | researchgate.net |
| Ponasterone A | AhEcRB1_R/AhUSP1 | Competition Assay | IC50 = 11.5 nM | researchgate.net |
| Ponasterone A | CsEcR/CsUSP | Saturation Binding | Kd = 1.2 nM | nih.gov |
Advanced Research Applications and Methodological Innovations Utilizing Ponasterone B
Development of Light-Activated Ligands for Gene Transcription Studies
To achieve an even finer level of spatial and temporal control over gene expression, researchers have developed light-activated, or "caged," versions of ecdysone (B1671078) receptor ligands. snmjournals.orgnih.gov This innovative approach allows for gene activation at the single-cell level. snmjournals.org
The strategy involves chemically modifying the ligand, such as ponasterone A, with a photolabile protecting group (e.g., an ortho-nitrobenzyl group). snmjournals.org This "caged" ligand is biologically inactive. However, upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active ligand in a spatially restricted manner. snmjournals.org
This technique has been used to create a light-activated form of a ligand that activates the ecdysone receptor. nih.gov By focusing a light source on a specific cell or group of cells, researchers can induce gene expression with remarkable precision. nih.gov This method has been instrumental in studying the dynamics of transcription, revealing that activating the steroid receptor increases the frequency of transcriptional bursts rather than the duration or intensity of each burst. nih.gov
While this technology offers unprecedented control, there are challenges to overcome for in vivo applications, such as the limited tissue penetration of the short-wavelength light required for uncaging. snmjournals.org The development of photolabile protecting groups that can be removed with longer-wavelength light, which penetrates tissues more deeply, is an active area of research. snmjournals.org
Cell Cycle Synchronization in Model Organisms for Biochemical Analyses
Understanding the intricate processes of the cell cycle requires the ability to study populations of cells that are all at the same stage. nih.gov Cell synchronization is a technique used to achieve this, and various methods have been developed. nih.govnih.gov
While common methods for cell synchronization involve chemical inhibitors like thymidine (B127349) (arrests at the G1/S boundary) or nocodazole (B1683961) (arrests at the G2/M phase), the ecdysone-inducible system offers an alternative approach. nih.govresearchgate.net In some model organisms and cell lines, the expression of key cell cycle regulators can be controlled using this system.
For instance, in Drosophila S2 cells, ponasterone A has been used to induce a G2/M block, allowing for the study of proteins involved in mitosis. researchgate.net By inducing the expression of a specific gene at a particular time, researchers can investigate its effects on cell cycle progression. This method avoids the use of chemical inhibitors that can sometimes have off-target effects.
However, it is important to note that ecdysteroids themselves can sometimes have unexpected effects on cellular signaling pathways. For example, muristerone A and ponasterone A have been shown to alter cytokine signaling in mammalian hematopoietic cells. researchgate.netbio-gems.com Therefore, careful controls are necessary when using this system for cell cycle studies.
Computational Modeling and Docking Studies of Ligand-Receptor Interactions
Computational methods, such as molecular docking and modeling, are powerful tools for understanding the interactions between ligands and their receptors at the atomic level. researchgate.netresearchgate.netuit.no These techniques have been extensively applied to the ecdysone receptor and its ligands, including ponasterone B's close analog, ponasterone A. researchgate.netresearchgate.net
Crystal structures of the ligand-binding domains (LBDs) of the EcR/USP heterodimer complexed with ponasterone A have provided detailed insights into how the receptor recognizes and binds its ligand. researchgate.netresearchgate.net These studies reveal a complex network of interactions within the ligand-binding pocket of the EcR. researchgate.net
Computational docking studies have been used to:
Predict the binding affinity of various compounds to the ecdysone receptor. nih.gov
Identify key amino acid residues within the LBD that are critical for ligand binding. pnas.org
Screen virtual libraries of compounds to identify novel potential agonists or antagonists of the receptor. acs.org
Understand the structural basis for species-specific differences in receptor-ligand interactions. vliz.bevliz.be
Q & A
Q. What established methodologies are used to synthesize Ponasterone B in laboratory settings?
this compound synthesis typically involves stereoselective organic reactions, such as the Sharpless epoxidation or Julia–Kocienski olefination, to construct its polyhydroxylated steroidal backbone. Detailed protocols should include characterization via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For reproducibility, experimental sections must specify solvent systems, reaction temperatures, and catalyst ratios, as outlined in standardized reporting guidelines for chemical synthesis .
Q. How is this compound quantified in biological samples, and what validation criteria are essential?
Quantification often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) to enhance precision. Method validation should adhere to FDA bioanalytical guidelines, including calibration curve linearity (R² > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (85–115%) . Researchers must also document matrix effects (e.g., plasma vs. tissue homogenates) to ensure assay robustness .
Q. What cellular or animal models are commonly used to study this compound’s bioactivity?
Drosophila melanogaster and mammalian cell lines (e.g., NIH 3T3) are prevalent models due to their well-characterized ecdysone receptor (EcR) pathways. Experimental designs should include negative controls (e.g., EcR knockout strains) and dose-response curves to distinguish this compound-specific effects from baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, co-factor availability). A systematic approach involves:
- Replicating experiments using standardized protocols (e.g., uniform radioligand concentrations in competitive binding assays).
- Cross-validating results with orthogonal methods, such as surface plasmon resonance (SPR) vs. fluorescence polarization .
- Reporting statistical power calculations to ensure sample sizes are adequate for detecting true effect sizes .
Q. What experimental strategies differentiate this compound’s effects from other ecdysteroids in gene regulation studies?
- Use CRISPR-Cas9-engineered cell lines lacking specific EcR isoforms to isolate this compound’s mechanistic pathways.
- Employ transcriptomic profiling (RNA-seq) with time-course analyses to identify unique downstream targets .
- Incorporate comparative dose-response studies with structurally analogous ecdysteroids (e.g., Ponasterone A) to assess selectivity .
Q. How should researchers design in vivo studies to evaluate this compound’s metabolic stability and pharmacokinetics?
- Administer this compound via controlled routes (e.g., intraperitoneal vs. oral) in rodent models, with serial blood/tissue sampling.
- Monitor metabolites using ultra-high-resolution MS and compare clearance rates against computational ADME predictions .
- Address ethical considerations by adhering to institutional animal care protocols and minimizing cohort sizes through power analysis .
Methodological and Analytical Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in high-throughput screens?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for estimating EC₅₀ values. Researchers should account for batch effects using mixed-effects models and apply false discovery rate (FDR) corrections for multiplexed assays . Open-source tools like R/Bioconductor provide reproducible pipelines for dose-response analysis .
Q. How can researchers ensure reproducibility when documenting this compound’s biological activity?
- Follow the FAIR (Findable, Accessible, Interutable, Reusable) data principles: deposit raw datasets in public repositories (e.g., Zenodo) with metadata tags for experimental conditions .
- Publish detailed supplemental materials, including NMR spectra, chromatograms, and step-by-step protocols .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies involving this compound in vertebrate models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
